(R)-Modafinil-d10 Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Modafinil-d10 Carboxylate is a deuterated derivative of ®-Modafinil, a compound known for its wakefulness-promoting properties. The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Modafinil-d10 Carboxylate typically involves the introduction of deuterium atoms into the modafinil structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Grignard Reactions: Employing deuterated Grignard reagents to introduce deuterium atoms at specific positions.
Hydrolysis of Nitriles: Converting nitriles to carboxylic acids using deuterated water or other deuterium sources
Industrial Production Methods
Industrial production of ®-Modafinil-d10 Carboxylate involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
®-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carboxylate groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where carboxylate ions act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Deuterated solvents like deuterated chloroform, deuterated water.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and other substituted derivatives.
Scientific Research Applications
®-Modafinil-d10 Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic profiling.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of ®-Modafinil-d10 Carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Primarily targets dopamine transporters, increasing dopamine levels in the brain.
Pathways Involved: Modulates the central nervous system by inhibiting the reuptake of dopamine, leading to increased wakefulness and alertness.
Comparison with Similar Compounds
Similar Compounds
®-Modafinil: The non-deuterated version with similar wakefulness-promoting properties.
Armodafinil: Another enantiomer of modafinil with similar pharmacological effects.
Deuterated Compounds: Other deuterated derivatives used for enhanced stability and metabolic studies
Uniqueness
®-Modafinil-d10 Carboxylate stands out due to its enhanced stability and metabolic profile, making it a valuable tool in both research and pharmaceutical development. Its deuterium atoms provide a unique advantage in studying metabolic pathways and improving drug efficacy.
Properties
CAS No. |
1217853-95-6 |
---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
284.395 |
IUPAC Name |
2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
QARQPIWTMBRJFX-PKABRSRBSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(R)-(-)-Modafinil Acid-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.